Resorufin beta-D-cellobioside

Übersicht

Beschreibung

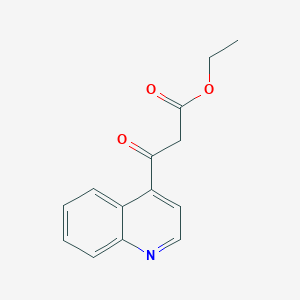

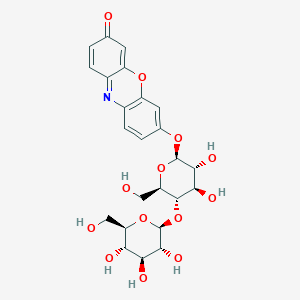

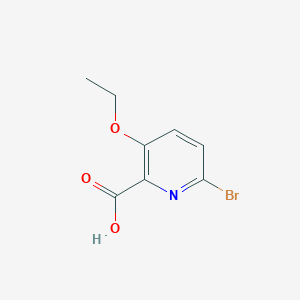

Resorufin beta-D-cellobioside is a fluorogenic substrate used for the detection of cellulase activity . It releases the highly fluorescent dye resorufin upon enzyme activity . The released resorufin has a low pKa value, enabling enzyme measurements to be obtained at low, physiologically relevant, pH values .

Molecular Structure Analysis

The chemical name of Resorufin beta-D-cellobioside is 7-[(4-O-β-D-Glucopyranosyl-β-D-glucopyranosyl)oxy]-3H-phenoxazin3-one . Its molecular weight is 537.47 .Chemical Reactions Analysis

Resorufin beta-D-cellobioside is a substrate for cellulase, an enzyme that breaks down cellulose. Upon enzyme activity, it releases the highly fluorescent dye resorufin . Resorufin-based probes have been developed for detecting various analytes, such as cations, anions, reactive (redox-active) sulfur species, small molecules, and biological macromolecules .Physical And Chemical Properties Analysis

Resorufin beta-D-cellobioside is a solid substance . It is soluble in DMSO . It has a molecular weight of 537.47 . It exhibits fluorescence emission at 585 nm with excitation at 571 nm .Wissenschaftliche Forschungsanwendungen

1. Enzyme Activity Measurement

Resorufin beta-D-cellobioside (Res-CB) is extensively used in continuous assay procedures for measuring cellulase activity from various species, including fungi like Trichoderma reesei, and plants like Arabidopsis thaliana. This substrate enables the continuous measurement of fluorescence turnover at physiological pH values, providing valuable insights into the kinetic parameters of cellulases (Coleman, Studler & Naleway, 2007).

2. Cellulase Activity Distribution in Cultures

Resorufin cellobioside is a key substrate for determining the distribution of cellulase activity in cellulosic biomass fermentation systems. It has been instrumental in showing that cellulolytic biofilms exhibit significantly higher cellulase activity compared to planktonic cultures, aiding the understanding of substrate utilization strategies in organisms like Clostridium thermocellum and Caldicellulosiruptor obsidiansis (Morrell-Falvey, Elkins & Wang, 2015).

3. Design of Fluorescent Probes

Resorufin-based fluorescent probes are widely used in biochemistry, medicine, and environmental science. These probes, derived from resorufin, play a critical role in detecting enzymes, reactive species (ROS, RNS, RSS), and ions, thus facilitating molecular recognition and imaging (Wang et al., 2021).

4. Microchip Enzyme Assays

The application of resorufin beta-D-cellobioside in microchip devices for performing automated enzyme assays has been a significant advancement. This approach allows for the precise mixing of substrates, enzymes, and inhibitors in nanoliter volumes, enhancing the efficiency and reducing the quantity of reagents required for assays like beta-galactosidase (Hadd et al., 1997).

5. Microbial Growth Monitoring

In microbiology, particularly in droplet microfluidic bacterial assays, resorufin and its derivatives like dodecylresorufin (C12R) are employed to monitor microbial growth. C12R, for example, has been found to outperform conventional resorufin in terms of sensitivity, specificity, and signal-to-noise ratio (Scheler et al., 2016).

Safety And Hazards

Zukünftige Richtungen

Resorufin, the fluorescent dye released by Resorufin beta-D-cellobioside, has been widely utilized in the design of responsive probes for various bioactive species . The future research directions include the further development of resorufin-based responsive fluorescent probes and their biological applications .

Eigenschaften

IUPAC Name |

7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO13/c26-7-15-17(29)18(30)20(32)24(36-15)38-22-16(8-27)37-23(21(33)19(22)31)34-10-2-4-12-14(6-10)35-13-5-9(28)1-3-11(13)25-12/h1-6,15-24,26-27,29-33H,7-8H2/t15-,16-,17-,18+,19-,20-,21-,22-,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZBZWYVMLGTKN-ALYNCGSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)OC5=CC(=O)C=CC5=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)OC5=CC(=O)C=CC5=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Resorufin beta-D-cellobioside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride](/img/structure/B1412341.png)

![Pyrazolo[1,5-a]pyrimidine-7-carbonitrile](/img/structure/B1412344.png)

![(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-tosyl phosphoramide](/img/structure/B1412349.png)

![N,N-Dimethyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide](/img/structure/B1412350.png)

![N-Methyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide](/img/structure/B1412351.png)

![1-(Furan-2-yl)-6-tosyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B1412352.png)

![Cyclopropanesulfonic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide](/img/structure/B1412356.png)

![3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1412360.png)